molecular formula C27H33N5O3 B6573025 3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946295-52-9

3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B6573025
CAS No.: 946295-52-9
M. Wt: 475.6 g/mol
InChI Key: YHHKZPIJSOGQLZ-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.25833993 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-diethoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c1-4-34-23-14-9-20(18-24(23)35-5-2)26(33)29-21-10-12-22(13-11-21)30-27-28-19(3)17-25(31-27)32-15-7-6-8-16-32/h9-14,17-18H,4-8,15-16H2,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHKZPIJSOGQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCCC4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-diethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzamide core, a piperidine ring, and a pyrimidine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C27H34N4O4C_{27}H_{34}N_{4}O_{4} with a molecular weight of approximately 478.6 g/mol. Its structural characteristics can be summarized as follows:

PropertyDescription
Molecular FormulaC27H34N4O4C_{27}H_{34}N_{4}O_{4}
Molecular Weight478.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the piperidine and pyrimidine rings suggests potential interactions with neurotransmitter systems and other biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit tumor cell growth by inducing apoptosis and inhibiting cell proliferation. For instance, compounds containing piperidine and pyrimidine moieties have demonstrated effectiveness against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects : Some related compounds have been evaluated for their anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This suggests that the compound may possess similar activities, potentially reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : There is evidence that pyrimidine derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study evaluated the effects of a series of pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM, suggesting the potential for further development as anticancer agents.
  • Anti-inflammatory Evaluation : In vitro studies assessed the anti-inflammatory effects of similar benzamide derivatives on RAW 264.7 macrophages. The results showed a reduction in nitric oxide production by up to 70% at concentrations of 50 µM, indicating strong anti-inflammatory potential.

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